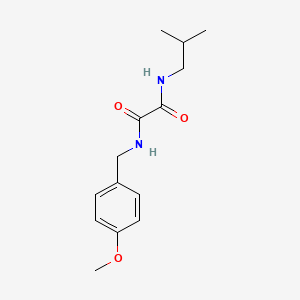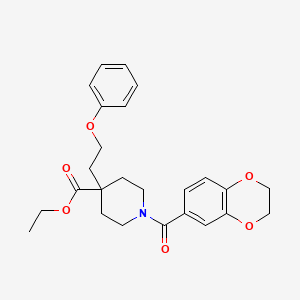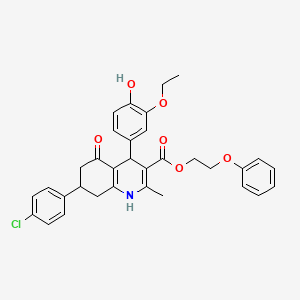
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. It was first synthesized in 1993 by scientists at the University of Virginia. Since then, IB-MECA has been extensively studied for its potential applications in various scientific fields.
作用機序
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide exerts its effects by selectively binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues throughout the body, including the immune system, brain, and cardiovascular system. Activation of the adenosine A3 receptor by this compound leads to a variety of cellular responses, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In the immune system, this compound has been shown to modulate cytokine production and inhibit the proliferation of T cells. In the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
実験室実験の利点と制限
One advantage of using N-isobutyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to study the specific effects of A3 receptor activation without interference from other adenosine receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on N-isobutyl-N'-(4-methoxybenzyl)ethanediamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on various cellular pathways.
合成法
The synthesis of N-isobutyl-N'-(4-methoxybenzyl)ethanediamide involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-methoxybenzylamino)acetate with isobutylamine. The final product, this compound, is obtained through the hydrolysis of ethyl 2-(N-isobutyl-N'-(4-methoxybenzyl)ethanediamido)acetate.
科学的研究の応用
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide has been used in various scientific research studies, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis in cancer cells. In immunology, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-15-13(17)14(18)16-9-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDUOHJBWJNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![1-(2-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5034058.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)

![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)


![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)
![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)
